

In-Depth Technical Guide to the Toxicological Profile of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-8-nitroquinoline

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Foreword: Understanding the Toxicological Landscape of a Key Synthetic Intermediate

6-Methoxy-8-nitroquinoline, a substituted quinoline derivative, serves as a crucial intermediate in the synthesis of various compounds, most notably the antimalarial drug primaquine.[1][2][3] Its chemical structure, featuring a quinoline core with both a methoxy and a nitro group, suggests a complex toxicological profile that warrants a thorough investigation.[4] [5] This guide provides a comprehensive analysis of the available toxicological data for **6-Methoxy-8-nitroquinoline**, drawing upon established knowledge of quinoline and nitroaromatic compound toxicity to build a predictive and informative profile. The insights presented herein are intended to support researchers and drug development professionals in making informed decisions regarding the safe handling, risk assessment, and potential therapeutic applications of this compound and its derivatives.

Acute Toxicity and Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Methoxy-8-nitroquinoline** is classified as acutely toxic and hazardous upon exposure through multiple routes.[1][2]

GHS Hazard Classifications:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[1\]](#)[\[2\]](#)
- Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[\[1\]](#)[\[2\]](#)
- Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[\[1\]](#)[\[2\]](#)
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[\[1\]](#)[\[2\]](#)
- Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[\[1\]](#)[\[2\]](#)
- Carcinogenicity (Category 2): Suspected of causing cancer.[\[1\]](#)[\[2\]](#)
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[\[1\]](#)[\[2\]](#)

While specific LD50 and LC50 values for **6-Methoxy-8-nitroquinoline** are not readily available in the reviewed literature, the GHS classifications strongly indicate the need for stringent safety protocols during its handling.

Table 1: GHS Hazard Statement Summary for 6-Methoxy-8-nitroquinoline

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	4	H302: Harmful if swallowed
Acute Toxicity (Dermal)	4	H312: Harmful in contact with skin
Acute Toxicity (Inhalation)	4	H332: Harmful if inhaled
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation
Carcinogenicity	2	H351: Suspected of causing cancer
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Genotoxicity: Assessing the Potential for DNA Damage

The genotoxic potential of **6-Methoxy-8-nitroquinoline** is a significant concern due to the presence of the nitroaromatic moiety, a structural alert for mutagenicity. While direct genotoxicity data for this specific compound is limited, the known genotoxicity of related nitroquinolines provides a strong basis for inferring its likely properties.

Insights from Related Nitroquinolines

Studies on other nitroquinoline derivatives have demonstrated their mutagenic and genotoxic effects. For instance, 6-nitroquinoline and 8-nitroquinoline have been shown to be mutagenic in the Ames test.^[6] The mechanism of genotoxicity for many nitroaromatic compounds involves the metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA, leading to mutations.^[7]

Recommended Genotoxicity Testing Strategy

A thorough assessment of the genotoxicity of **6-Methoxy-8-nitroquinoline** would necessitate a battery of in vitro and in vivo tests.

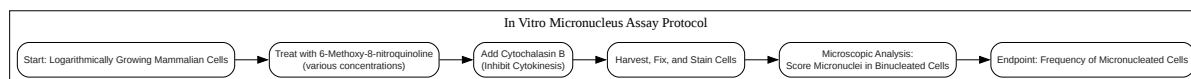
- **Bacterial Reverse Mutation Assay (Ames Test):** This is a fundamental screening assay to detect point mutations.^[8]
- **In Vitro Micronucleus Assay:** This assay identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.^{[9][10]}
- **SOS/Chromotest:** This test measures the induction of the SOS DNA repair system in bacteria as an indicator of DNA damage.^[11]

A standard protocol for the in vitro micronucleus assay is as follows:

- **Cell Culture:** Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) to a logarithmic growth phase.
- **Compound Exposure:** Treat the cells with a range of concentrations of **6-Methoxy-8-nitroquinoline**, including a vehicle control and a positive control, for a defined period (e.g.,

3-6 hours for a short treatment or 24 hours for a continuous treatment).

- Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
- Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.



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Caption: Workflow for the In Vitro Micronucleus Assay.

Carcinogenicity: Evaluation of Tumorigenic Potential

The classification of **6-Methoxy-8-nitroquinoline** as "suspected of causing cancer" (H351) is primarily based on the known carcinogenicity of the parent compound, quinoline, and other related nitroquinolines.^{[1][2]}

Carcinogenicity of Quinoline and its Derivatives

The International Agency for Research on Cancer (IARC) has evaluated quinoline and classified it as "possibly carcinogenic to humans" (Group 2B).^{[8][12]} Animal studies have shown that oral administration of quinoline can induce liver vascular tumors in rats and mice.^{[13][14][15]}

Long-term carcinogenicity studies in rats have been conducted on 6-nitroquinoline and 8-nitroquinoline.^[6] While 6-nitroquinoline only induced focal hyperplasia in the forestomach of

rats, 8-nitroquinoline was found to be a potent carcinogen, inducing a high incidence of squamous cell papillomas and carcinomas in the forestomach of both male and female rats.[6] This finding is particularly relevant for **6-Methoxy-8-nitroquinoline**, given the shared 8-nitroquinoline core structure.

Need for Further Studies

To date, no long-term carcinogenicity bioassays specifically on **6-Methoxy-8-nitroquinoline** have been reported in the publicly available literature. Such studies, typically conducted in two rodent species over a two-year period according to guidelines from organizations like the National Toxicology Program (NTP), would be necessary to definitively characterize its carcinogenic potential.[16]

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of **6-Methoxy-8-nitroquinoline**. This represents a critical knowledge gap, especially if the compound is to be considered for any application with potential for human exposure.

General Concerns for Quinoline Derivatives

The potential for reproductive and developmental toxicity should be carefully considered for any quinoline derivative.[17] Standardized testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be required to assess effects on fertility, prenatal development, and postnatal development.[5]

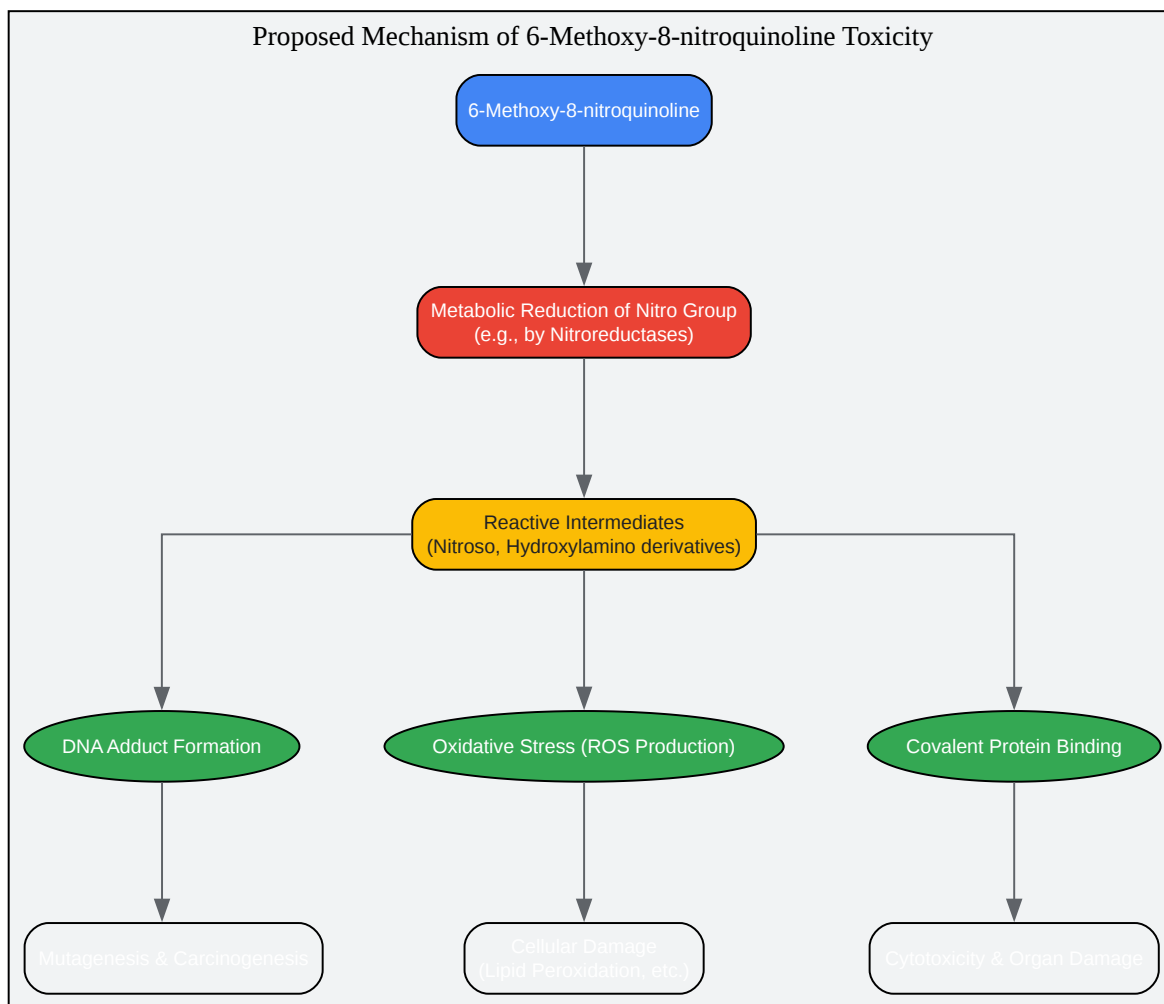
Mechanistic Toxicology: Unraveling the Pathways to Toxicity

The toxicity of **6-Methoxy-8-nitroquinoline** is likely driven by the metabolic activation of its nitro group, a common mechanism for nitroaromatic compounds.[7]

Metabolic Activation of the Nitro Group

The primary proposed mechanism involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as the nitroso and hydroxylamino derivatives.[15] These reactive species can then exert their toxic effects through several pathways:

- **DNA Adduct Formation:** The electrophilic intermediates can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.
- **Oxidative Stress:** The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress, damage to cellular macromolecules (lipids, proteins, and DNA), and disruption of cellular signaling pathways.
- **Protein Binding:** Covalent binding of reactive metabolites to cellular proteins can impair their function, leading to cytotoxicity.



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Caption: Proposed metabolic activation and toxicity pathways for **6-Methoxy-8-nitroquinoline**.

Relevance to Primaquine Hemotoxicity

It is noteworthy that **6-Methoxy-8-nitroquinoline** is an impurity and a synthetic precursor of the antimalarial drug primaquine.[3] Primaquine itself is known to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[18] Studies have shown that a metabolite of primaquine, 6-methoxy-8-hydroxylaminoquinoline, is a potent hemolytic agent.[12] This suggests that the metabolic reduction of the nitro group in **6-Methoxy-8-nitroquinoline** to a hydroxylamine could be a key step in its potential hemotoxicity.

Conclusion and Future Directions

The available data, largely based on its GHS classification and toxicological information from structurally related compounds, indicates that **6-Methoxy-8-nitroquinoline** is an acutely toxic and potentially carcinogenic substance. The primary mechanism of toxicity is likely to involve the metabolic activation of the nitro group to reactive intermediates that can induce genotoxicity and oxidative stress.

Significant data gaps remain, particularly in the areas of quantitative acute toxicity, in vitro cytotoxicity, definitive genotoxicity, and reproductive/developmental toxicity. To enable a more complete and accurate risk assessment, further experimental studies are essential. Researchers and drug development professionals working with **6-Methoxy-8-nitroquinoline** should adhere to strict safety precautions and consider the potential for long-term health effects. Future research should focus on generating specific toxicological data for this compound to move beyond predictive toxicology and establish a definitive safety profile.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Toxicological Profile of 6-Methoxy-8-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580621#toxicological-data-for-6-methoxy-8-nitroquinoline>]

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